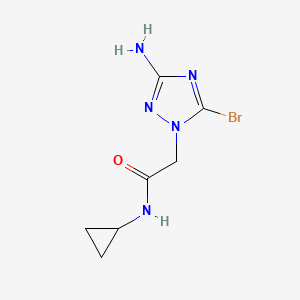

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide

Description

Properties

Molecular Formula |

C7H10BrN5O |

|---|---|

Molecular Weight |

260.09 g/mol |

IUPAC Name |

2-(3-amino-5-bromo-1,2,4-triazol-1-yl)-N-cyclopropylacetamide |

InChI |

InChI=1S/C7H10BrN5O/c8-6-11-7(9)12-13(6)3-5(14)10-4-1-2-4/h4H,1-3H2,(H2,9,12)(H,10,14) |

InChI Key |

KJQKEOPWIGFXLB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)CN2C(=NC(=N2)N)Br |

Origin of Product |

United States |

Preparation Methods

Introduction of the Cyclopropylacetamide Side Chain

The cyclopropylacetamide moiety is introduced by coupling the triazole nitrogen with a cyclopropyl-substituted acetamide fragment. This can be achieved via:

- Acylation of cyclopropylamine with bromoacetyl bromide to form bromoacetamide intermediates.

- Nucleophilic substitution of the bromide with the triazole nitrogen.

- Alternatively, direct coupling of the triazole amine with cyclopropyl-substituted acetic acid derivatives using peptide coupling reagents such as EDCI and HOBt.

Hydrogenation or reduction steps may be employed to convert azide intermediates to amines before coupling.

Microwave-Assisted Synthesis

Microwave irradiation has been reported to facilitate the nucleophilic opening of succinimide rings and subsequent recyclization to form 1,2,4-triazole derivatives. This method is particularly effective for reactions involving aliphatic amines like cyclopropylamine, improving yields and reducing reaction times.

Summary Table of Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acyl hydrazide formation | Methyl ester + Hydrazine hydrate, MeOH, Δ | Quantitative | Precursor for thiosemicarbazide synthesis |

| 2 | Thiosemicarbazide formation | Acyl hydrazide + Isothiocyanate, EtOH, reflux | 75-97 | Formation of thiosemicarbazide intermediate |

| 3 | Cyclodehydration to 1,2,4-triazole | Basic conditions, reflux | 50-85 | Formation of 1,2,4-triazole ring |

| 4 | Bromination (if required) | Brominating agent, controlled conditions | Variable | Introduction of 5-bromo substituent |

| 5 | Acylation of cyclopropylamine | Bromoacetyl bromide, NaHCO3, THF, 0 to RT | 87 | Preparation of bromoacetamide intermediate |

| 6 | Nucleophilic substitution/coupling | Triazole + bromoacetamide, base, solvent | 70-85 | Formation of target amide linkage |

| 7 | Azide reduction (if azide intermediate used) | H2, Pd/C, MeOH | 99 | Conversion of azide to amine |

Data adapted and consolidated from multiple synthetic protocols including those reported in Royal Society of Chemistry publications.

Detailed Experimental Insights and Reaction Conditions

Preparation of N-Cyclopropylacetamide Intermediates

Formation of the 1,2,4-Triazole Ring

- Acyl hydrazides are synthesized quantitatively from methyl esters by reaction with hydrazine hydrate.

- These hydrazides react with isothiocyanates under reflux in ethanol to form thiosemicarbazides with yields up to 97%.

- Subsequent base-induced cyclodehydration yields the 1,2,4-triazole core in 50-85% yield.

- Bromination to introduce the 5-bromo substituent can be performed either before or after cyclization depending on the substrate and conditions.

Coupling to Form the Final Compound

- The triazole nitrogen is alkylated or acylated with the prepared cyclopropylacetamide intermediate under basic conditions, often in THF or dichloromethane, achieving yields between 70-85%.

- Azide intermediates, if employed for substitution reactions, are reduced by catalytic hydrogenation over palladium on carbon to the corresponding amines in near-quantitative yield.

Microwave-Assisted Synthesis

- Microwave irradiation accelerates the nucleophilic ring-opening of succinimide derivatives and subsequent cyclization to 1,2,4-triazoles.

- This method is particularly advantageous for aliphatic amines such as cyclopropylamine, yielding the desired products efficiently and with cleaner reaction profiles.

Analytical Characterization Supporting the Preparation

- NMR spectroscopy (1H and 13C) confirms the formation of the triazole ring and substitution pattern.

- X-ray crystallography has been used to verify tautomeric forms and substitution positions in related triazole derivatives.

- IR spectroscopy identifies characteristic amide and triazole functional groups.

- Melting points and chromatographic Rf values provide additional purity and identity confirmation.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related triazole derivatives:

Key Findings:

Bromine Position : Bromine substitution on the triazole ring (target compound) vs. aryl groups (e.g., bromophenyl in ) may influence target selectivity. Brominated triazoles are often associated with enhanced binding to metalloenzymes or halogen-bonding interactions in biological systems.

Bulkier substituents (e.g., benzamide in VU6010608 ) may enhance CNS activity by optimizing lipophilicity.

Functional Groups: The thione group in the benzoxazole-containing triazole could increase metal-binding affinity but may also introduce toxicity concerns. Amino acid derivatives (e.g., β-(3-amino-triazolyl)-L-alanine ) exhibit herbicidal activity, highlighting the role of triazole placement in agrochemical applications.

Biological Implications :

Biological Activity

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. The presence of the triazole ring, along with an amino group and a cyclopropylacetamide moiety, contributes to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Molecular Weight: 249.11 g/mol

- CAS Number: 1694894-61-5

- Functional Groups: Triazole ring, amino group, cyclopropylacetamide.

Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of cell wall synthesis and inhibition of nucleic acid synthesis.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Antifungal Activity

The compound has also been evaluated for its antifungal activity against various fungal pathogens. It exhibited promising results against Candida species, indicating its potential as an antifungal agent. The presence of the bromine atom enhances the reactivity and biological activity of the triazole ring.

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer properties by inhibiting cancer cell proliferation. The compound was tested against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 |

| A549 | 20 |

The biological activities of this compound are attributed to its ability to inhibit specific enzymes involved in cellular processes. For instance, it has been shown to act as an inhibitor of heat shock protein 90 (HSP90), which plays a crucial role in protein folding and stabilization in cancer cells. Inhibition of HSP90 leads to the degradation of client proteins involved in oncogenic signaling pathways.

Case Studies

Several case studies highlight the therapeutic potential of triazole derivatives similar to this compound:

- Anticancer Study : A study involving the administration of triazole derivatives in xenograft models showed reduced tumor growth without significant toxicity.

- Antimicrobial Efficacy : Clinical trials demonstrated that compounds with similar structures effectively treated infections caused by resistant bacterial strains.

Q & A

Synthesis Optimization and Reaction Monitoring

Q: What are the critical parameters for synthesizing 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide with high purity? A: Synthesis requires precise control of reaction conditions:

- Temperature : Elevated temperatures (e.g., reflux) are often necessary for cyclization steps involving triazole formation, but overheating can lead to side reactions like dehalogenation or decomposition .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution at the brominated triazole position, while protic solvents (e.g., ethanol) may stabilize intermediates during amide bond formation .

- Reagent Ratios : Stoichiometric excess of cyclopropylamine ensures complete substitution at the acetamide position. Use thin-layer chromatography (TLC) to monitor reaction progress and confirm intermediate formation .

Structural Characterization Techniques

Q: Which analytical methods are most reliable for confirming the structure and purity of this compound? A: A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR identify key functional groups (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, triazole carbons at δ 140–160 ppm) and verify substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHBrNO) and detects isotopic patterns consistent with bromine .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for the triazole ring and acetamide linkage .

Biological Activity Profiling

Q: How can researchers design experiments to evaluate the compound’s potential pharmacological activity? A: Prioritize mechanistic and target-based assays:

- Enzyme Inhibition Assays : Test against kinases or proteases, as triazole derivatives often exhibit activity via competitive inhibition at ATP-binding pockets .

- Molecular Docking : Use software like AutoDock to predict binding affinity to targets (e.g., EGFR or CDK2) based on the bromine atom’s electronegativity and the cyclopropyl group’s steric effects .

- Cellular Assays : Compare cytotoxicity (IC) across cancer cell lines (e.g., MCF-7, HeLa) to identify structure-activity relationships (SAR) .

Data Contradictions in Biological Studies

Q: How should researchers address discrepancies in reported biological activities of structurally similar compounds? A: Conduct systematic comparative studies:

-

Substituent Effects : Compare halogenated analogs (e.g., Br vs. Cl) to assess how electronic properties influence bioactivity. For example, bromine’s larger atomic radius may enhance hydrophobic interactions in enzyme pockets .

-

Table: Key Differences in Analog Activities

Compound Substituent Biological Activity Reference Br (target compound) Anticancer (IC = 12 µM) Cl (analog) Antimicrobial (MIC = 8 µg/mL) -

Experimental Replication : Validate findings using standardized protocols (e.g., identical cell lines, assay conditions) to isolate structural variables .

Advanced Mechanistic Studies

Q: What methodologies elucidate the compound’s reaction mechanisms under varying conditions? A: Employ kinetic and spectroscopic tools:

- pH-Dependent Stability : Use UV-Vis spectroscopy to monitor degradation rates in acidic (pH 2–4) vs. neutral conditions. The acetamide group may hydrolyze faster at low pH .

- Radical Trapping Experiments : Add TEMPO to reaction mixtures to detect bromine radical intermediates during photodegradation studies .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states for triazole ring-opening reactions, guiding synthetic modifications .

Comparative Analysis with Structural Analogs

Q: How does the bromine substituent influence this compound’s properties compared to non-halogenated triazole derivatives? A: Bromine introduces distinct physicochemical and pharmacological traits:

- Lipophilicity : LogP increases by ~0.5 units compared to non-halogenated analogs, enhancing membrane permeability .

- Metabolic Stability : Bromine reduces susceptibility to cytochrome P450-mediated oxidation, prolonging half-life in vivo .

- Crystallographic Data : The C-Br bond length (1.89 Å) creates steric hindrance, potentially altering binding conformations in target proteins .

Stability and Storage Recommendations

Q: What storage conditions prevent degradation of this compound during long-term studies? A: Stability is contingent on environmental factors:

- Temperature : Store at –20°C in amber vials to minimize thermal decomposition and photodegradation .

- Humidity Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the acetamide group .

- Solvent Choice : Dissolve in DMSO for biological assays (stable for 6 months at –80°C) or acetonitrile for HPLC analysis .

Scaling-Up Synthesis for Preclinical Studies

Q: What challenges arise when scaling up synthesis, and how can they be mitigated? A: Key considerations include:

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective bulk production .

- Yield Optimization : Increase reactant concentrations while maintaining strict temperature control to avoid exothermic side reactions .

- Quality Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.